molecular formula C16H26N6O4 B2430353 7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 887222-13-1

7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2430353
CAS No.: 887222-13-1
M. Wt: 366.422
InChI Key: CCTHYSHPMGJAAM-UHFFFAOYSA-N
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Description

7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic chemical compound that belongs to the purine derivative family. It’s a fascinating compound often used in research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step synthesis. The initial step usually requires the alkylation of purine to introduce the 3-allyloxy-2-hydroxypropyl group. This step is followed by a series of reactions, including amination and methylation, to obtain the final structure. These reactions generally occur under mild conditions, ensuring the integrity of the compound throughout the synthesis process.

Industrial Production Methods

While the laboratory synthesis provides a pathway for small-scale production, industrial production requires scaling up these reactions. This typically involves optimizing reaction conditions such as temperature, pressure, and catalysts to improve yield and purity. Continuous flow chemistry may also be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form a carbonyl group, and the amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Typical conditions for these reactions include ambient temperature and atmospheric pressure, although specific conditions may vary depending on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

This compound has a broad spectrum of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing other complex molecules.

  • Biology: : Explored for its potential biological activities, including enzyme inhibition.

  • Medicine: : Investigated for potential therapeutic effects, particularly in cancer research.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound varies with its application. In biological systems, it may inhibit specific enzymes by binding to their active sites, thus interfering with normal cellular processes. The interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the pathways involved.

Comparison with Similar Compounds

Compared to other purine derivatives, this compound stands out due to its unique substitution pattern and the presence of both allyloxy and dimethylamino groups. Similar compounds include:

  • Caffeine (1,3,7-trimethylxanthine): : Another purine derivative, but with different functional groups.

  • Theobromine (3,7-dimethylxanthine): : Similar structure but lacks the specific substitutions found in our compound.

  • Adenosine: : Naturally occurring nucleoside with a purine base but different overall structure and function.

Properties

IUPAC Name

8-[2-(dimethylamino)ethylamino]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O4/c1-5-8-26-10-11(23)9-22-12-13(21(4)16(25)19-14(12)24)18-15(22)17-6-7-20(2)3/h5,11,23H,1,6-10H2,2-4H3,(H,17,18)(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTHYSHPMGJAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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